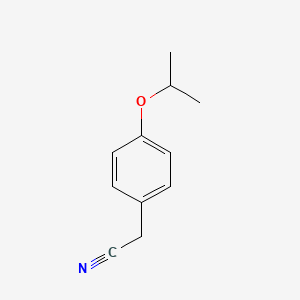

(4-Isopropoxyphenyl)acetonitrile

説明

Synthesis Analysis

The synthesis of related compounds involves green protocols and the use of basic reagents such as sodium hydride. For example, 4-Phenyl-3-oxobutanenitrile is synthesized through the reaction of ethyl phenylacetate with acetonitrile in the presence of sodium hydride . This suggests that similar methods could potentially be applied to synthesize (4-Isopropoxyphenyl)acetonitrile, although the specific details would depend on the reactivity of the isopropoxy substituent.

Molecular Structure Analysis

While the exact molecular structure of (4-Isopropoxyphenyl)acetonitrile is not provided, the structure of a related compound, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, has been determined using X-ray crystallography and theoretical calculations . This compound crystallizes in the orthorhombic space group Pbca, and its geometry has been analyzed using DFT-B3LYP/6-311++G(d,p) method. These techniques could be applied to (4-Isopropoxyphenyl)acetonitrile to determine its molecular structure.

Chemical Reactions Analysis

The papers describe the reactivity of nitrile-containing compounds. For instance, [2-Isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetonitrile undergoes hydrolysis to yield an acetic acid derivative . This indicates that (4-Isopropoxyphenyl)acetonitrile might also undergo similar reactions, such as hydrolysis, to form related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-Isopropoxyphenyl)acetonitrile can be inferred from the properties of similar compounds. The fluorinated α-aminonitrile compound mentioned in paper has been characterized by its elemental, spectral, and crystallographic analyses, and its reactivity has been explained using molecular descriptors. These analyses could be relevant to (4-Isopropoxyphenyl)acetonitrile, suggesting that it may have similar spectral features and reactivity profiles.

科学的研究の応用

Photochemical Processes

- Photochemical Reactions in Acetonitrile : The study of photochemical processes induced by irradiation in solvents like acetonitrile has been researched extensively. These studies focus on understanding the behavior of various chemical compounds, including those similar to (4-Isopropoxyphenyl)acetonitrile, under irradiation in different solvents, which has implications for understanding their photochemical reactions and applications (Barsotti et al., 2015).

Chemical Synthesis and Reactions

- Reactive Coupling and Extractive Distillation : In the context of acetonitrile usage, research has been conducted on the economic and environmental assessment of processes like reactive coupling extractive distillation. Such processes are vital for purifying chemicals, including those structurally similar to (4-Isopropoxyphenyl)acetonitrile, and are critical for meeting industrial demands in a sustainable manner (Li et al., 2021).

Analytical Chemistry Applications

- Analytical Techniques Involving Acetonitrile : Studies in analytical chemistry, such as the determination of nonylphenol ethoxylate metabolites in vegetables and crops using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), often involve the use of acetonitrile. These methodologies could potentially be applicable for analyzing compounds like (4-Isopropoxyphenyl)acetonitrile in various matrices (She et al., 2012).

Environmental Impact and Management

- Environmental and Economic Considerations : The use and management of solvents like acetonitrile, which are relevant in the handling of (4-Isopropoxyphenyl)acetonitrile, have been studied from environmental and economic perspectives. This includes exploring alternative solvents and assessing the impact of solvent shortages, as well as the implications for chemical processes and sustainability (Desai et al., 2011).

Pharmaceutical and Drug Research

- Drug Synthesis and Analysis : Research in drug synthesis and analysis often involves compounds structurally related to (4-Isopropoxyphenyl)acetonitrile. For example, the development of methods for the synthesis of specific pharmaceutical intermediates and the analysis of drugs in biological matrices using acetonitrile as a solvent are areas of active research (Yamada et al., 1984).

特性

IUPAC Name |

2-(4-propan-2-yloxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-9(2)13-11-5-3-10(4-6-11)7-8-12/h3-6,9H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTSXHMNKXXNDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574071 | |

| Record name | {4-[(Propan-2-yl)oxy]phenyl}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Propan-2-yloxy)phenyl]acetonitrile | |

CAS RN |

50690-53-4 | |

| Record name | {4-[(Propan-2-yl)oxy]phenyl}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

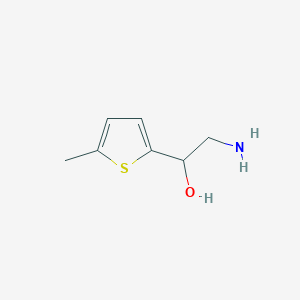

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

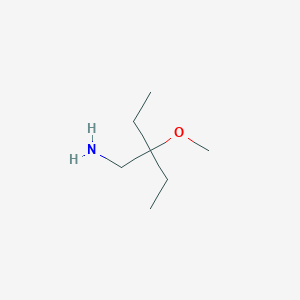

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Aminoethyl)amino]-4-chloro-2,3-dihydropyridazin-3-one](/img/structure/B1283729.png)